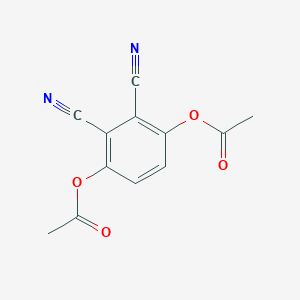

1,4-Diacetoxy-2,3-dicyanobenzene

Vue d'ensemble

Description

1,4-Diacetoxy-2,3-dicyanobenzene is a chemical compound known for its use as a cell-permeable fluorescent probe. It is particularly valuable in scientific research for monitoring intracellular pH levels. The compound crosses cell membranes and is cleaved by cytosolic esterases to form the fluorescent pH indicator 2,3-dicyano-hydroquinone .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

1,4-Diacetoxy-2,3-dicyanobenzene can be synthesized through the acetylation of 2,3-dicyano-1,4-hydroquinone. The reaction typically involves the use of acetic anhydride as the acetylating agent in the presence of a catalyst such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the selective acetylation of the hydroquinone .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale acetylation reactions using similar reagents and conditions as those used in laboratory synthesis. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .

Analyse Des Réactions Chimiques

Types of Reactions

1,4-Diacetoxy-2,3-dicyanobenzene undergoes several types of chemical reactions, including:

Hydrolysis: The acetoxy groups can be hydrolyzed to yield 2,3-dicyano-1,4-hydroquinone.

Reduction: The compound can be reduced to form 2,3-dicyano-1,4-hydroquinone.

Substitution: The acetoxy groups can be substituted with other functional groups under appropriate conditions

Common Reagents and Conditions

Hydrolysis: Typically involves the use of aqueous acids or bases.

Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

Substitution: Various nucleophiles can be used depending on the desired substitution product

Major Products

Hydrolysis: 2,3-dicyano-1,4-hydroquinone.

Reduction: 2,3-dicyano-1,4-hydroquinone.

Substitution: Various substituted derivatives of 2,3-dicyano-1,4-hydroquinone

Applications De Recherche Scientifique

Monitoring Intracellular pH

One of the primary applications of 1,4-Diacetoxy-2,3-dicyanobenzene is in the measurement of intracellular pH (pHi). This capability is crucial for understanding cellular processes such as metabolism, enzyme activity, and signal transduction. The compound's ability to act as a fluorescent probe allows researchers to visualize and quantify pH changes within living cells.

- Flow Cytometry : Studies have demonstrated the use of flow cytometry to measure pHi using this compound. In these experiments, cells are labeled with the compound and analyzed to determine fluorescence intensity corresponding to different pH levels .

- Experimental Setup : For instance, Chinese hamster ovary (CHO) cells were trypsinized and resuspended in phosphate-buffered saline (PBS) before being labeled with the compound. The fluorescence was then measured using a flow cytometer .

Cell Biology Studies

In cell biology, this compound is utilized to study intracellular dynamics under various conditions. Its ability to monitor pHi changes allows researchers to investigate how cells respond to environmental changes such as temperature fluctuations or alterations in external pH.

- Impact of Temperature on pHi : Research indicates that heating CHO cells at specific temperatures can modulate their intracellular pH. Measurements taken with this compound reveal how quickly cells can adapt to these changes .

Development of pH-Sensitive Materials

The chemical properties of this compound make it a candidate for developing new materials that respond to changes in pH. This application is particularly relevant in fields like sensor technology and drug delivery systems where precise control over pH is essential.

Case Study 1: Intracellular pH Measurement

A study conducted by Cook et al. (1988) utilized this compound to measure intracellular pH changes in CHO cells under varying environmental conditions. The results indicated that the compound effectively tracked dynamic shifts in pHi during experimental manipulations .

Case Study 2: Comparison with Other Dyes

In comparative studies with other fluorescent probes like SNARF-1, it was found that while SNARF-1 provided stable readings under various conditions, DCH exhibited rapid leakage from cells which limited its utility for prolonged measurements . This highlights the importance of selecting appropriate probes based on experimental needs.

Mécanisme D'action

1,4-Diacetoxy-2,3-dicyanobenzene exerts its effects by crossing cell membranes and being cleaved by cytosolic esterases to form the fluorescent pH indicator 2,3-dicyano-hydroquinone. This process allows for the monitoring of intracellular pH levels, as the fluorescence intensity of 2,3-dicyano-hydroquinone changes with pH .

Comparaison Avec Des Composés Similaires

Similar Compounds

2,3-Dicyano-1,4-hydroquinone diacetate: Similar in structure and function, used as a fluorescent probe.

3,6-Diacetoxyphthalonitrile: Another acetoxy-substituted dicyanobenzene derivative with similar applications

Uniqueness

1,4-Diacetoxy-2,3-dicyanobenzene is unique due to its specific use as a pH-sensitive fluorescent probe that can be cleaved by cytosolic esterases, making it highly effective for monitoring intracellular pH changes in real-time .

Activité Biologique

Overview

1,4-Diacetoxy-2,3-dicyanobenzene (DADC) is a chemical compound recognized for its significant role as a cell-permeable fluorescent probe . Its primary application lies in monitoring intracellular pH levels , making it a valuable tool in both biochemical research and cellular biology. This article delves into the biological activity of DADC, focusing on its mechanism of action, biochemical properties, and applications in scientific research.

This compound functions primarily through its interaction with cytosolic esterases . Upon entering the cell, DADC is cleaved by these enzymes to yield 2,3-dicyano-hydroquinone (DCH) , a fluorescent pH indicator. This transformation is crucial as it allows for real-time monitoring of intracellular pH changes.

Key Steps in the Mechanism:

- Cell Membrane Permeability : DADC crosses cell membranes due to its lipophilic nature.

- Enzymatic Cleavage : Cytosolic esterases hydrolyze the acetoxy groups of DADC.

- Formation of DCH : The cleavage produces DCH, which exhibits fluorescence that varies with pH levels.

The biochemical properties of DADC enhance its utility in various applications:

- Fluorescence Characteristics : The fluorescence intensity of DCH is sensitive to pH changes, allowing for precise measurements.

- Rapid Action : DADC can quickly penetrate cell membranes and react with cytosolic esterases.

- Toxicity Profile : Studies have indicated that DADC has a low toxicity profile when used at appropriate concentrations, making it suitable for live-cell imaging.

Applications in Research

This compound is widely utilized in several fields:

- Cell Biology : Used to study intracellular pH dynamics and cellular responses to various stimuli.

- Chemical Biology : Acts as a fluorescent probe in chemical reactions to monitor pH changes.

- Industrial Applications : Employed in developing pH-sensitive materials and sensors.

Case Studies

- Intracellular pH Measurement : A study demonstrated the use of DADC in flow cytometry for measuring intracellular pH in various cell types. The results indicated that cells treated with DADC showed a clear correlation between fluorescence intensity and pH levels, validating its effectiveness as a pH indicator .

- Toxicity Assessment : In another investigation, the toxicity of DADC was assessed by sorting stained cells into petri dishes and observing colony formation over seven days. The findings confirmed that DADC did not significantly impact cell viability at tested concentrations .

Comparative Analysis

To understand the uniqueness of this compound compared to similar compounds, a comparison table is provided below:

| Compound Name | Structure Type | Primary Use | Unique Feature |

|---|---|---|---|

| This compound | Acetoxy-substituted dicyanobenzene | Fluorescent pH probe | Rapid cleavage by cytosolic esterases |

| 2,3-Dicyano-1,4-hydroquinone diacetate | Hydroquinone derivative | Fluorescent probe | Less effective in real-time monitoring |

| 3,6-Diacetoxyphthalonitrile | Acetoxy-substituted phthalonitrile | Fluorescent probe | Different spectral properties |

Propriétés

IUPAC Name |

(4-acetyloxy-2,3-dicyanophenyl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2O4/c1-7(15)17-11-3-4-12(18-8(2)16)10(6-14)9(11)5-13/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXDCGBVAZDYTFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=C(C(=C(C=C1)OC(=O)C)C#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30232458 | |

| Record name | 1,4-Diacetoxy-2,3-dicyanobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30232458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83619-73-2 | |

| Record name | 1,4-Diacetoxy-2,3-dicyanobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083619732 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Diacetoxy-2,3-dicyanobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30232458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does ADB enable intracellular pH measurement?

A1: ADB itself is not fluorescent, but it readily enters cells and is rapidly hydrolyzed by intracellular esterases to 2,3-dicyano-hydroquinone (DCH). DCH is a pH-sensitive fluorophore. [, , , , , , ] This means its fluorescence intensity changes depending on the surrounding pH. By measuring these changes with techniques like flow cytometry, researchers can infer the intracellular pH. [, , , , , , ]

Q2: Are there any challenges in using ADB for pH measurement?

A2: Yes, some factors need careful consideration. First, the hydrolysis of ADB produces a transient fluorescent intermediate, which could lead to inaccurate pH readings if not accounted for. [] Second, achieving stable pH measurements requires sufficient incubation time for ADB to be fully hydrolyzed, and this can vary depending on cell type and esterase activity. [, ] Finally, while ADB is generally non-toxic, high concentrations combined with UV laser exposure during flow cytometry can be detrimental to cells. []

Q3: Can ADB be used to study cellular responses to stress?

A3: Absolutely. Researchers have successfully employed ADB to investigate intracellular pH changes in response to heat stress. Studies on Chinese hamster ovary (CHO) cells demonstrate that heat shock can trigger distinct pH fluctuations, and these dynamics can be influenced by factors like extracellular pH and the presence of sensitizing agents like procaine. [, , , ]

Q4: How does ADB contribute to understanding drug effects on cells?

A4: ADB, in conjunction with flow cytometry, allows for multiparametric analysis of drug-treated cells. [, ] For instance, by measuring intracellular pH and esterase activity, researchers can gain insights into the metabolic state of leukemia cells exposed to various cytostatic drugs. [] This approach offers a more comprehensive view of drug action beyond simply assessing cell death.

Q5: Beyond cell lines, does ADB hold potential for clinical applications?

A5: While more research is needed, preliminary findings suggest ADB could be valuable for monitoring patients in intensive care. Studies indicate that flow cytometric analysis of neutrophil function, including intracellular pH measured by ADB, could serve as an early indicator of organ failure in sepsis or trauma patients. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.